molecular formula C14H14FNOS B8418734 2-Fluoro-4-(4'-methoxybenzylmercapto)aniline

2-Fluoro-4-(4'-methoxybenzylmercapto)aniline

Cat. No. B8418734
M. Wt: 263.33 g/mol
InChI Key: ZYEGVPWIFWRKFP-UHFFFAOYSA-N
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Patent
US06329395B1

Procedure details

To a vigorously stirred ice-cold mixture of 2-fluoro-4-(4′-methoxy-benzylmercapto)nitrobenzene and NiCl2.6H2O (6.08 g, 25.6 mmol) in CH3OH was added NaBH4 (1.93 g, 51.1 mmol) in portions. The reaction mixture was stirred for 1 h at 0° C., then poured into cold water. The whole was extracted with CH2Cl2 (3×100 ml) and the combined organic layers were dried (Na2SO4), filtered, and evaporated to give 2-fluoro-4-(4′-methoxybenzylmercapto)aniline. MS (Cl) m/e 264 (M+H)+.
Name
2-fluoro-4-(4′-methoxy-benzylmercapto)nitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
NiCl2.6H2O
Quantity
6.08 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.93 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([S:8][CH2:9][C:10]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=2)[CH:5]=[CH:4][C:3]=1[N+:18]([O-])=O.[BH4-].[Na+].O>CO>[F:1][C:2]1[CH:7]=[C:6]([S:8][CH2:9][C:10]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=2)[CH:5]=[CH:4][C:3]=1[NH2:18] |f:1.2|

Inputs

Step One
Name
2-fluoro-4-(4′-methoxy-benzylmercapto)nitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC(=C1)SCC1=CC=C(C=C1)OC)[N+](=O)[O-]
Name
NiCl2.6H2O
Quantity
6.08 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.93 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 h at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The whole was extracted with CH2Cl2 (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(N)C=CC(=C1)SCC1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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